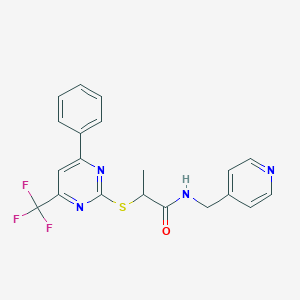
2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(pyridin-4-ylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(pyridin-4-ylmethyl)propanamide is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of a protein kinase that plays a crucial role in the development and progression of various diseases. Additionally, the paper will list future directions for research.
Wirkmechanismus
The mechanism of action of 2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(pyridin-4-ylmethyl)propanamide involves the inhibition of PIM1 kinase activity. PIM1 is a serine/threonine kinase that phosphorylates a variety of substrates involved in cell proliferation, survival, and metabolism. Inhibition of PIM1 activity leads to decreased cell proliferation and increased apoptosis, making it a promising target for cancer therapy.
Biochemical and Physiological Effects:
Studies have shown that inhibition of PIM1 with 2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(pyridin-4-ylmethyl)propanamide can lead to a variety of biochemical and physiological effects. In cancer cells, PIM1 inhibition has been shown to reduce cell proliferation, induce apoptosis, and decrease tumor growth. In addition, PIM1 inhibition has been implicated in the regulation of glucose metabolism, making it a potential target for the treatment of metabolic disorders such as diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(pyridin-4-ylmethyl)propanamide in laboratory experiments include its potent and selective inhibition of PIM1, making it a valuable tool for studying the role of PIM1 in various cellular processes. Additionally, the compound has been shown to exhibit good pharmacokinetic properties, making it a promising lead compound for drug development. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research involving 2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(pyridin-4-ylmethyl)propanamide. One area of interest is the development of more potent and selective PIM1 inhibitors based on the structure of this compound. Additionally, further studies are needed to elucidate the role of PIM1 in various diseases and to identify potential therapeutic targets for PIM1 inhibition. Finally, research is needed to explore the potential use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of 2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(pyridin-4-ylmethyl)propanamide involves the reaction of 2-chloro-4-phenyl-6-(trifluoromethyl)pyrimidine with thioanisole and pyridine-4-carboxaldehyde in the presence of a base. The resulting intermediate is then reacted with 2-bromo-N-(pyridin-4-ylmethyl)propanamide to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(pyridin-4-ylmethyl)propanamide has been extensively studied for its potential therapeutic applications. It has been found to inhibit a protein kinase called PIM1, which is involved in the regulation of cell growth and survival. PIM1 is overexpressed in many types of cancer, and its inhibition has been shown to reduce tumor growth and increase the effectiveness of chemotherapy. Additionally, PIM1 inhibition has been implicated in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Eigenschaften
Molekularformel |
C20H17F3N4OS |
|---|---|
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(pyridin-4-ylmethyl)propanamide |
InChI |
InChI=1S/C20H17F3N4OS/c1-13(18(28)25-12-14-7-9-24-10-8-14)29-19-26-16(15-5-3-2-4-6-15)11-17(27-19)20(21,22)23/h2-11,13H,12H2,1H3,(H,25,28) |
InChI-Schlüssel |
UGHADCUHURIIKS-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCC1=CC=NC=C1)SC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 |
Kanonische SMILES |
CC(C(=O)NCC1=CC=NC=C1)SC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(benzylamino)-2-oxoethoxy]-N-(3-chloro-2-methylphenyl)benzamide](/img/structure/B284229.png)
![4-[2-(2-ethylanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B284231.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(2-ethoxyanilino)-2-oxoethoxy]benzamide](/img/structure/B284232.png)
![4-[2-(4-fluoroanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B284233.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B284234.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(2-ethylanilino)-2-oxoethoxy]benzamide](/img/structure/B284235.png)

![N-(4-methoxyphenyl)-2-[4-oxo-2-(4-sulfamoylanilino)-1,3-thiazol-5-yl]acetamide](/img/structure/B284250.png)
![3-methoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284253.png)
![2-ethoxy-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284256.png)
![N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B284258.png)
![5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B284260.png)
![2-[(2-Chlorophenoxy)methyl]-5-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B284262.png)
![2-[(4-Chlorophenoxy)methyl]-5-(2,6-dimethylmorpholin-4-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B284267.png)